molecular formula C18H29ClN2SSn B1426288 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine CAS No. 875339-90-5

4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine

Cat. No.: B1426288
CAS No.: 875339-90-5
M. Wt: 459.7 g/mol
InChI Key: XVCDIZWEKFUGJW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (CDCl₃, 400 MHz) exhibits distinct signals for the tributylstannyl moiety: δ 0.88–1.58 ppm (m, 27H, Sn(CH₂CH₂CH₂CH₃)₃) and δ 2.35–2.65 ppm (m, 6H, Sn–CH₂). The aromatic region shows two singlets: δ 8.21 ppm (H-2, pyrimidine) and δ 7.89 ppm (H-5, thiophene), with coupling constants (J = 1.2–1.5 Hz) confirming the fused ring system.

¹³C NMR (101 MHz, CDCl₃) reveals Sn–C coupling (²Jₛₙ–C = 34–38 Hz) at δ 28.9 ppm (Sn–C), alongside aromatic carbons at δ 154.6 (C-4), 148.2 (C-6), and 132.1 ppm (C-5). The chlorine substituent deshields C-4, shifting it downfield by ~12 ppm compared to unsubstituted analogs.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 550–600 (C–Cl stretch)
  • 1560–1600 (aromatic C=C/C=N)
  • 2950–2850 (C–H aliphatic from tributylstannyl)
  • 730 (Sn–C stretch)

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 459.66 [M]⁺, with characteristic isotopic patterns for tin (¹²⁰Sn, 32.6% abundance). Fragmentation pathways include sequential loss of butyl groups (-C₄H₉, m/z 345) and cleavage of the Sn–C bond (m/z 197, thienopyrimidine core).

Electronic Structure and Bonding Patterns

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the electronic structure of the thieno[3,2-d]pyrimidine core (Figure 2). The highest occupied molecular orbital (HOMO, -6.2 eV) localizes on the sulfur atom and pyrimidine nitrogen, while the lowest unoccupied molecular orbital (LUMO, -1.8 eV) resides on the chlorine-substituted pyrimidine ring. The electron-withdrawing chlorine atom reduces π-electron density at C-4, increasing electrophilicity at this position.

Table 2: Key DFT-calculated parameters

Parameter Value
HOMO-LUMO gap 4.4 eV
Mulliken charge (Cl) -0.32
Wiberg bond index (Sn–C) 0.89

The tributylstannyl group exhibits σ-donor characteristics, with partial charge transfer (+0.17 e) from tin to the thienopyrimidine core. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the Sn–C σ* orbital and adjacent C–C π orbitals, stabilizing the molecule by 12.3 kcal/mol. Polarizable continuum model (PCM) calculations in chloroform suggest a dipole moment of 4.8 D, indicating moderate solubility in nonpolar solvents.

Properties

IUPAC Name

tributyl-(4-chlorothieno[3,2-d]pyrimidin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN2S.3C4H9.Sn/c7-6-5-4(1-2-10-5)8-3-9-6;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCDIZWEKFUGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718474
Record name 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875339-90-5
Record name 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine typically involves the stannylation of a thieno[3,2-d]pyrimidine precursor. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with tributyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete stannylation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications
The thieno[3,2-d]pyrimidine structure has been associated with various biological activities, including anti-cancer properties. Compounds within this class have been investigated for their ability to inhibit focal adhesion kinase (FAK), which is implicated in cancer metastasis. For instance, derivatives of thieno[3,2-d]pyrimidine have demonstrated significant potency against FAK in vitro, suggesting that 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine may serve as a lead compound for developing FAK inhibitors .

Case Study: FAK Inhibition
A study examining thieno[3,2-d]pyrimidine derivatives highlighted that compounds similar to this compound exhibited IC50 values in the nanomolar range against FAK. For example:

  • Compound 9: IC50 = 18 nM
  • Compound 11: IC50 = 26 nM

These findings indicate that modifications at specific positions can enhance biological activity significantly .

Organic Synthesis

Role as an Intermediate
The presence of the tributylstannyl group enhances the reactivity of this compound, making it a valuable intermediate in organic synthesis. It can be utilized in various reactions to create more complex molecules with desired properties. The compound's unique structure allows for diverse functionalization pathways, which are essential for developing new materials and pharmaceuticals .

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic substitutions involving the tributylstannyl group.
  • Cyclocondensation reactions to form the thieno and pyrimidine rings.

These synthetic techniques enable chemists to tailor the compound for specific applications in drug development and materials science .

Material Science

Applications in Catalysis
Due to its organometallic nature, this compound can be explored for applications in catalysis. Organotin compounds are known for their ability to facilitate various chemical reactions, making this compound a candidate for use in catalytic processes .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, in the context of anticancer research, it may inhibit the activity of certain kinases or other enzymes involved in cell proliferation and survival .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent at C6 Molecular Weight (g/mol) Key Applications
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine Tributylstannyl 459.65 Stille coupling intermediate
4-Chloro-6-iodothieno[3,2-d]pyrimidine Iodo 296.52 Suzuki or Ullmann coupling
4-Chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine Difluoromethyl 220.63 mTOR inhibitor development
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine 4-Methoxyphenyl 277.16 Anticancer agent precursor

Key Observations :

  • Iodo derivatives are more stable and versatile in diverse coupling reactions, though less reactive than stannanes .
  • Difluoromethyl substituents improve pharmacokinetic properties (e.g., metabolic stability) and are linked to kinase inhibition .
  • Aromatic substituents (e.g., 4-methoxyphenyl) enhance π-π interactions in drug-receptor binding, as seen in EGFR inhibitors .

Key Observations :

  • Pyrrolidinyl-acetylenic derivatives exhibit potent dual inhibition of EGFR and ErbB2, with IC₅₀ values as low as 14 nM .
  • Difluoromethyl groups at C6 enhance interactions with the mTOR kinase domain, improving inhibitory activity .
  • 4-Methoxyphenyl analogues are precursors to anticancer agents but require further functionalization for target-specific activity .

Key Observations :

  • Stannylation demands anhydrous conditions due to the sensitivity of stannanes to moisture .
  • POCl₃-mediated chlorination is a high-yield route for introducing chlorine at C4 .
  • Cyclization strategies are critical for installing electron-withdrawing groups (e.g., difluoromethyl) .

Stability and Reactivity Considerations

  • Stannyl derivatives are air-sensitive and require inert storage conditions, whereas iodo analogues are more stable .
  • The chlorine atom at C4 serves as a leaving group, enabling further functionalization (e.g., substitution with amines or phenols) .
  • Fluorinated substituents (e.g., difluoromethyl) enhance metabolic stability and ligand-target binding .

Biological Activity

4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. Its structure includes a thieno[3,2-d]pyrimidine core with a tributylstannyl group and a chlorine substituent, which may enhance its pharmacological properties. This article explores its biological activity, focusing on antimalarial properties and other relevant pharmacological effects.

  • Molecular Formula : C₁₈H₂₉ClN₂SSn
  • CAS Number : 875339-90-5
  • Molecular Weight : 459.66 g/mol
  • Purity : ≥90% (commercially available from various suppliers) .

Antimalarial Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including 4-chloro analogs, as dual-stage antimalarial agents. A notable study synthesized various 4-substituted thieno[3,2-d]pyrimidines and assessed their in vitro activities against Plasmodium falciparum and Plasmodium berghei:

  • Efficacy Against P. falciparum : The chloro derivative demonstrated significant activity against the erythrocytic stage of the parasite, with moderate toxicity observed in HepG2 cell lines.
  • Activity Against P. berghei : The compound showed promising results against the hepatic stage, suggesting potential for further development as an antimalarial drug .

Table 1 summarizes the in vitro activity data for selected thieno[3,2-d]pyrimidine derivatives:

CompoundActivity Against P. falciparumActivity Against P. bergheiToxicity (HepG2)
4-Chloro-6-(tributylstannyl)ModerateSignificantModerate
GamhepathiopineHighHighLow
Other derivativesVariableVariableVariable

The mechanism by which this compound exhibits its antimalarial activity is believed to involve interference with the parasite's metabolic pathways. The introduction of various substituents at position 4 has been shown to modulate activity significantly, indicating that structural modifications can optimize efficacy and selectivity .

Other Biological Activities

In addition to antimalarial effects, thieno[3,2-d]pyrimidines have been investigated for other biological activities:

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against gram-positive bacteria.
  • Cytotoxicity : Preliminary studies suggest varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into their potential as anticancer agents .

Case Study 1: Antiplasmodial Efficacy

A study conducted by researchers synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antiplasmodial efficacy:

  • Methodology : Compounds were tested using standard in vitro assays against both P. falciparum and P. berghei.
  • Findings : The chloro derivative showed a promising profile with effective inhibition rates and manageable toxicity levels.

Case Study 2: Structure-Activity Relationship (SAR)

Another significant study focused on the SAR of thieno[3,2-d]pyrimidines:

  • Objective : To identify key structural features that enhance biological activity.
  • Results : Modifications at positions 2 and 6 were found to be crucial for maintaining or improving antiplasmodial activity. The presence of bulky groups like tributylstannyl at position 6 was associated with increased potency .

Q & A

Q. Key Data :

Reaction StepYield (%)ConditionsReference
C4 Chlorination72–95%Oxalyl chloride/DMF, reflux
C6 Stannylation60–85%Pd(PPh₃)₄, toluene, 80°C

How is structural characterization performed for thieno[3,2-d]pyrimidine derivatives?

Basic Research Focus
Characterization relies on 1H-NMR , 13C-NMR , and mass spectrometry (MS) .

  • 1H-NMR : Distinct peaks for aromatic protons (δ 7.0–9.1 ppm) and substituents (e.g., methoxy at δ 3.8–3.9 ppm) .
  • MS : ESI-MS confirms molecular ion peaks (e.g., [M+1]+ = 277.7 for methoxy-substituted derivatives) .
  • X-ray crystallography : Resolves spatial orientation of fused rings (e.g., dihedral angles between thienopyrimidine and benzene rings: 69.5–79.1°) .

Example :
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine:

  • 1H-NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 7.04–8.93 ppm (aromatic H) .

What are the key substituent positions influencing biological activity?

Q. Advanced Research Focus

  • C4 Position : Determines kinase inhibition. Replacement of Cl with methoxy or aniline enhances solubility and target binding (e.g., mTOR inhibitors) .
  • C6 Position : Tributylstannyl groups enable further functionalization via cross-coupling (e.g., Sonogashira for alkynyl derivatives) .
  • C2/C7 Positions : Modifications here affect selectivity (e.g., anti-parasitic activity against Trypanosoma brucei) .

Q. SAR Insight :

SubstituentBiological ActivityMechanismReference
C4–OCH₃mTOR inhibition (IC₅₀ = 0.2 µM)Binds ATP-binding pocket
C6–Sn(Bu)₃Antiparasitic (EC₅₀ = 0.4 µM)Covalent modification of cysteine residues

How do experimental challenges arise in handling tributylstannyl groups?

Q. Advanced Research Focus

  • Toxicity : Tributylstannyl compounds require strict safety protocols (e.g., PPE, fume hoods) .
  • Waste Management : Hazardous waste must be segregated and processed by certified facilities to prevent environmental contamination .
  • Stability : Moisture-sensitive intermediates necessitate anhydrous conditions and inert atmospheres .

What contradictions exist in substituent effects on biological activity?

Q. Advanced Research Focus

  • Electron-Withdrawing vs. Donating Groups : Nitro groups (electron-withdrawing) at C6 reduce solubility but enhance electrophilic reactivity, while methoxy groups (electron-donating) improve bioavailability but may reduce target affinity .
  • Steric Effects : Bulky substituents at C6 (e.g., tributylstannyl) can hinder binding to flat kinase domains but improve covalent interactions with cysteine-rich targets .

Q. Case Study :

  • 4-Chloro-6-(4-nitrophenyl) derivative: High yield (>95%) but limited solubility in aqueous media .
  • 4-Methoxy-6-(tributylstannyl) derivative: Moderate yield (61%) but superior antiproliferative activity .

How are coupling reactions optimized for functionalization?

Q. Advanced Research Focus

  • Sonogashira Coupling : Requires Pd(PPh₃)₂Cl₂, CuI, and triethylamine in THF at 60°C. Alkynyl derivatives show enhanced antiparasitic activity .
  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation for aniline derivatives targeting kinase inhibition .

Q. Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) ensures high purity (>95%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.